molecular formula C22H27F2NO3 B5082818 [1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

Cat. No.: B5082818
M. Wt: 391.5 g/mol
InChI Key: CRKWINMSRQMAMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the phenoxyethyl group, and the attachment of the difluoromethoxybenzyl group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group with a difluoromethoxy substitution, and a phenoxyethyl group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzene ring could undergo electrophilic aromatic substitution . The piperidine ring could also participate in reactions, especially at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar groups, while its reactivity would be influenced by the presence of the benzene ring and the piperidine ring .

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It could potentially interact with biological targets in a variety of ways, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available data. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could focus on elucidating the properties and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and experiments to identify potential biological targets .

Properties

IUPAC Name

[1-[[2-(difluoromethoxy)phenyl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2NO3/c23-21(24)28-20-9-5-4-6-18(20)16-25-13-10-22(17-26,11-14-25)12-15-27-19-7-2-1-3-8-19/h1-9,21,26H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKWINMSRQMAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCOC2=CC=CC=C2)CO)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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